2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Danuglipron is a small-molecule glucagon-like peptide-1 receptor agonist developed by Pfizer. It is currently under investigation as an oral therapy for diabetes mellitus. This compound has shown promise in reducing weight and improving diabetic control in clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Danuglipron involves several key steps, including the use of palladium-catalyzed coupling reactions and saponification. One notable transformation in the synthesis is the saponification of the methyl ester to the corresponding acid using TBD as a base . The synthetic route includes the following steps:
Palladium-catalyzed coupling: This step involves the use of palladium on carbon (Pd/C) and triethylamine (Et3N) under hydrogen gas (H2) at 35 psi.
Saponification: The methyl ester is converted to the corresponding acid using TBD as a base in a mixture of methanol and tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production methods for Danuglipron are not extensively detailed in the available literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Danuglipron undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Palladium on carbon (Pd/C): Used in coupling reactions.
Triethylamine (Et3N): Used as a base in coupling reactions.
TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene): Used as a base in saponification reactions.
Major Products Formed
The major product formed from the synthesis of Danuglipron is the final active pharmaceutical ingredient (API), which is a glucagon-like peptide-1 receptor agonist.
Scientific Research Applications
Danuglipron has several scientific research applications, including:
Chemistry: Used as a model compound for studying small-molecule glucagon-like peptide-1 receptor agonists.
Biology: Investigated for its effects on glucose metabolism and weight reduction.
Medicine: Under clinical investigation for the treatment of type 2 diabetes mellitus and obesity.
Industry: Potential use in the development of new oral therapies for metabolic disorders.
Mechanism of Action
Danuglipron exerts its effects by acting as a glucagon-like peptide-1 receptor agonist. This mechanism involves:
Increasing insulin release: Danuglipron stimulates the release of insulin from pancreatic beta cells.
Lowering glucagon release: It reduces the release of glucagon, a hormone that raises blood glucose levels.
Slowing digestion: Danuglipron slows down the digestion of food, leading to increased feelings of fullness after eating.
Comparison with Similar Compounds
Similar Compounds
Lotiglipron: Another glucagon-like peptide-1 receptor agonist developed by Pfizer.
Orforglipron: A similar compound under investigation for its effects on glucose metabolism.
Uniqueness of Danuglipron
Danuglipron is unique in its oral formulation, which distinguishes it from other glucagon-like peptide-1 receptor agonists that are typically administered via injection. This oral availability makes it a more convenient option for patients .
Properties
Molecular Formula |
C31H30FN5O4 |
---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C31H30FN5O4/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39) |
InChI Key |
HYBAKUMPISVZQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.